molecular formula C7H4F3NO4 B153051 2-Nitro-4-(trifluoromethoxy)phenol CAS No. 129644-56-0

2-Nitro-4-(trifluoromethoxy)phenol

Cat. No.: B153051
CAS No.: 129644-56-0
M. Wt: 223.11 g/mol
InChI Key: FNQAEUBXLFDRKW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Amino-4-(trifluoromethoxy)phenol.

    Substitution: Various ethers or esters depending on the substituent.

    Oxidation: Quinones.

Scientific Research Applications

2-Nitro-4-(trifluoromethoxy)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethoxy)phenol involves its interaction with biological molecules through its nitro and trifluoromethoxy groups. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target proteins and enzymes. The nitro group can also undergo reduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(trifluoromethoxy)phenol is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group increases the compound’s hydrophobicity and electron-withdrawing capability, influencing its reactivity and interactions with biological molecules .

Biological Activity

Introduction

2-Nitro-4-(trifluoromethoxy)phenol, a member of the nitrophenol family, is characterized by its unique molecular structure, which includes both a nitro group and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anti-inflammatory agent. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3NO4C_7H_4F_3NO_4. The presence of the trifluoromethoxy group enhances its lipophilicity, thereby influencing its absorption and distribution in biological systems. The compound typically appears as a light yellow to brown liquid at room temperature.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₇H₄F₃NO₄
AppearanceLight yellow to brown liquid
Boiling PointApproximately 94 °C at reduced pressure
Functional GroupsNitro (-NO₂), Trifluoromethoxy (-O-CF₃)

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The nitro group is often associated with enhanced biological effects due to its ability to participate in redox reactions within biological systems.

  • Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

  • Research Finding : In vitro studies indicated that the compound could reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a role in mitigating inflammatory responses.

Inhibition of Enzyme Activity

The ability of this compound to interact with biological macromolecules such as proteins and enzymes has been documented. Its hydroxyl group facilitates hydrogen bonding, which may lead to enzyme inhibition.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
Anti-inflammatoryReduction of IL-6 and TNF-α levels
Enzyme inhibitionInteraction with enzyme active sites

While specific mechanisms for this compound remain under investigation, it is hypothesized that the compound's reactivity is influenced by both the electron-withdrawing effects of the nitro group and the stabilization provided by the trifluoromethoxy group during nucleophilic attacks.

Electrophilic Aromatic Substitution

The compound primarily undergoes electrophilic aromatic substitution reactions, which can lead to various derivatives with potentially enhanced biological activities.

Comparative Analysis with Similar Compounds

Several compounds structurally similar to this compound have been studied for their biological activities. Below is a comparative analysis:

Table 3: Comparison with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Nitro-3-(trifluoromethyl)phenolC₇H₄F₃NO₃Similar nitro group; different trifluoro positionModerate antibacterial activity
2-Nitro-4-(trifluoromethyl)phenolC₇H₄F₃NO₃Different position of nitro; potential for similar activityLimited data available
5-Hydroxy-2-nitrobenzotrifluorideC₇H₄F₃NO₃Hydroxy instead of trifluoromethoxyEnhanced anti-inflammatory effects

Properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQAEUBXLFDRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379688
Record name 2-nitro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129644-56-0
Record name 2-nitro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4.0 g of 4-trifluoromethoxy phenol and 25 ml of acetic acid, a mixture of 2.02 g of 70% nitric acid and 10 ml of acetic acid was added dropwise with the temperature kept at 10-15° C. The reaction mixture was stirred for five hours. The reaction mixture was poured into ice water and extracted with ethyl acetate. The combined organic layers were washed with water, a saturated aqueous solution of sodium hydrogencarbonate and a saturated sodium chloride solution, dried over sodium sulfate, and then concentrated under reduced pressure to give 4.53 g of 4-trifluoromethoxy-2-nitrophenol.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
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Quantity
2.02 g
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reactant
Reaction Step Two
Quantity
10 mL
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solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 4-(trifluoromethoxy)phenol (4 g, 0.0225 mol) in ethylene glycol dimethyl ether (90 mL) was added a 0.5 M solution of nitronium tetrafluoroborate in sulfolane (46 mL, 0.0229 mol) at −50° C. The mixture was stirred at −50° C. under an atmosphere of nitrogen for 6 hours. The mixture was filtered through silica gel pad, and the pad was washed with 25% ethyl acetate/n-heptane. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with water and brine. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica using 0%-50% ethyl acetate/n-heptane as a mobile phase to give 2-nitro-4-(trifluoromethoxy)phenol (2.5 g, 0.011 mol). TLC (ethyl acetate/n-heptane=25:75) Rf 0.50 MS: MH−: 222.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

53.4 g (0.3 mol) of 4-trifluoromethoxyphenol were allowed to drop at 25° C. in the course of 30 minutes into 75 ml of 30% strength nitric acid. The mixture was subsequently stirred for 2 hours at 25° C. and then poured into 500 ml of ice water, and the organic phase was separated off. Distillation of the latter yielded 56 g of product having a boiling point of 102° to 103° C. at 26 mbar, which corresponds to a yield of 83% of theory.
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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